molecular formula C9H5NO2 B12357181 Quinoline-2,6-dione

Quinoline-2,6-dione

Cat. No.: B12357181
M. Wt: 159.14 g/mol
InChI Key: WEDAUEXURVOSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxyquinolin-2(1H)-one is a heterocyclic compound with the molecular formula C9H7NO2. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 6th position and a keto group at the 2nd position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinolinone structure.

Industrial Production Methods: Industrial production of 6-hydroxyquinolin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinolin-2,6-dione.

    Reduction: The keto group can be reduced to form 6-hydroxyquinolin-2(1H)-ol.

    Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Quinolin-2,6-dione.

    Reduction: 6-Hydroxyquinolin-2(1H)-ol.

    Substitution: Various substituted quinolinones depending on the substituent introduced.

Scientific Research Applications

6-Hydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or cell wall formation. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the hydroxyl and keto groups.

    8-Hydroxyquinoline: Another hydroxylated derivative of quinoline with different substitution patterns.

    Quinolin-2(1H)-one: A compound with a similar core structure but lacking the hydroxyl group at the 6th position.

Uniqueness: 6-Hydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

quinoline-2,6-dione

InChI

InChI=1S/C9H5NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5H

InChI Key

WEDAUEXURVOSFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C2C1=CC(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.